3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Description
3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and utility in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-20(13-17(21)19-10-6-5-7-11-19)25(22,23)14-8-9-16(24-4-2)15(18)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHISPWTFSCLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the chloro, ethoxy, and piperidinyl groups through various organic reactions. Common reagents used in these steps include chlorinating agents, ethylating agents, and piperidinyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Its potential biological activity makes it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- 4-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
- 3-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Uniqueness
What sets 3-chloro-4-ethoxy-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
